1,3,4,7,8,8A-hexahydro-6H-isochromen-6-one
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Overview
Description
1,3,4,7,8,8A-hexahydro-6H-isochromen-6-one is an isochromone with a strong musk odor, commonly used in fragrances .
Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The InChI code for this compound is1S/C9H12O2/c10-9-2-1-8-6-11-4-3-7 (8)5-9/h5,8H,1-4,6H2
. Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 59-61 degrees Celsius . It’s worth noting that this compound is stored at room temperature .Scientific Research Applications
Synthesis Techniques
Synthesis Process Optimization : A study by Zhou Ju-feng (2011) investigated the synthesis of 3-hexyl-1H-isochromen-1-one, focusing on optimizing the catalyst, ligand, and base for Sonogashira cross-coupling reactions and the catalyst, solvent, and temperature for annulation reactions. This resulted in a product yield of up to 79.5% (Zhou Ju-feng, 2011).
Fluorescent Properties : A 2017 study by D. Loginov et al. developed a synthetic route for 3,4,6,7,8,9-hexaphenyl-1H-benzo[g]isochromen-1-one, exhibiting fluorescent properties with a strong Stokes shift. This highlights potential applications in fluorescence-based research and technologies (Loginov, Molotkov, & Shepel, 2017).
Tandem Cyclization Methods : Research by B. Reddy et al. (2011) introduced tandem Prins/Friedel–Crafts cyclization for synthesizing heterotricyclic systems. This method allowed for the stereoselective synthesis of hexahydro-1H-benzo[f]isochromenes, indicating a novel approach in complex molecular construction (Reddy et al., 2011).
Novel Synthesis Methods : S. Mohana Roopan et al. (2010) explored new methods for constructing 3-substituted 3,4-dihydroisochromen-1-ones, crucial for the synthesis of natural products and medicinal compounds. This addressed challenges in existing synthesis methods, offering more efficient alternatives (Roopan, Deepika, Basavanag, & Nawaz Khan, 2010).
Atom-Economic Synthesis : A 2013 study by R. J. Hinkle and Shane E. Lewis reported an atom-economic, one-pot, three-reaction cascade to novel tricyclic 2,4-dihydro-1H-benzo[f]isochromenes, demonstrating a more efficient and sustainable approach to synthesizing these compounds (Hinkle & Lewis, 2013).
Potential Applications in Medicinal Chemistry
Stereoselective Synthesis for Oxacycles : The 2021 research by Nabakumar Bera et al. described a ruthenium-catalyzed atom-economic coupling for the synthesis of β-hydroxyenones, leading to tetrahydro-4H-pyran-4-ones and hexahydro-6H-isochromen-6-ones. This method has significant implications for creating complex oxacycles in drug development (Bera, Samanta, & Sarkar, 2021).
Antitumor Agent Synthesis : Somnath Mondal et al. (2003) developed a method for synthesizing 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid, an antitumor agent. This study emphasized the potential of isochromene derivatives in oncological drug development (Mondal, Nogami, Asao, & Yamamoto, 2003).
Structural and Chemical Properties
Electronic Effects on Aromatization Cascades : R. J. Hinkle et al. (2017) analyzed the electronic effects in a one-pot aromatization cascade involving alkynyl-Prins cyclization. This study contributes to understanding the chemical behavior and reactivity of isochromene derivatives under different conditions (Hinkle, Chen, Nofi, & Lewis, 2017).
Hydrogen-Bonded Structures : A study by Daniel E. Vicentes et al. (2013) explored the hydrogen-bonded structures in 3-amino-4-anilino-1H-isochromen-1-one, providing insight into the molecular conformations and intermolecular interactions of isochromene derivatives (Vicentes, Rodríguez, Cobo, & Glidewell, 2013).
Luminescence in Solid State : E. Ganin et al. (2013) investigated the dual fluorescence in solid state of asymmetric isonaphthalene imides, including 1H,3H-benzo[de]isochromen-1-ones. This research opens avenues for utilizing isochromene derivatives in materials science, particularly in the development of biosensors (Ganin, Masunov, Siminel, & Fonari, 2013).
Safety and Hazards
Properties
IUPAC Name |
1,3,4,7,8,8a-hexahydroisochromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-9-2-1-8-6-11-4-3-7(8)5-9/h5,8H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTXBQICDZEGQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=C2C1COCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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